1-(tert-Butoxymethyl)naphthalene
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Overview
Description
1-(tert-Butoxymethyl)naphthalene is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(tert-Butoxymethyl)naphthalene can be synthesized through various methods. One common approach involves the alkylation of naphthalene with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions, ensuring the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments can further enhance the production process, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butoxymethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the naphthalene ring. Common reagents include nitric acid, sulfuric acid, and halogens like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, and chlorine gas for chlorination.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Nitro, sulfo, and halo-naphthalene derivatives.
Scientific Research Applications
1-(tert-Butoxymethyl)naphthalene has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxymethyl)naphthalene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-Methylnaphthalene: Similar structure but with a methyl group instead of a tert-butoxymethyl group.
2-Methylnaphthalene: Another naphthalene derivative with a methyl group at a different position.
1-Naphthol: A hydroxylated derivative of naphthalene.
Uniqueness: 1-(tert-Butoxymethyl)naphthalene stands out due to the presence of the tert-butoxymethyl group, which imparts unique steric and electronic properties
Properties
CAS No. |
63261-33-6 |
---|---|
Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxymethyl]naphthalene |
InChI |
InChI=1S/C15H18O/c1-15(2,3)16-11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10H,11H2,1-3H3 |
InChI Key |
BMNYXDKLEARVEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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